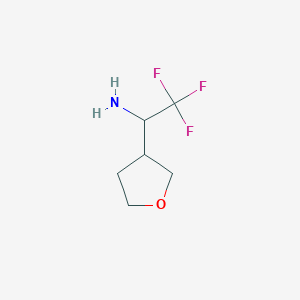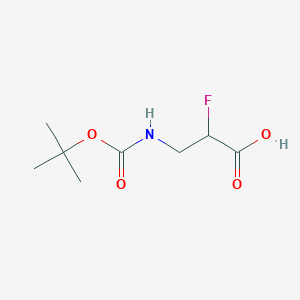
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl consists of a tetrahydrofuran ring attached to an ethanamine group with three fluorine atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.147. More detailed physical and chemical properties like melting point, boiling point, and density are not specified in the web search results .Scientific Research Applications
Synthesis and Crystal Chemistry
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hcl is involved in the synthesis and crystal chemistry of compounds. For instance, research by Shlyapnikov et al. (2019) explores the chemical reactions between ethane-1,2-diamine and 1,3,5-triazine-2,4,6-triamine with titanium tetrafluoride in liquid anhydrous hydrogen fluoride, yielding new perfluoridotitanate(IV) salts. These reactions and the resulting compounds' crystal structures provide insights into the potential applications of fluorinated compounds in materials science and catalysis (Shlyapnikov, Goreshnik, & Mazej, 2019).
Photolysis in Photoaffinity Probes
The compound plays a role in the photolysis of certain diazirines, as discussed by Platz et al. (1991). Their study examines the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine and its implications for photoaffinity probes, highlighting the complex chemistry and potential applications of fluorinated compounds in biochemical tagging and molecular imaging (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Catalytic Applications
Research also delves into catalytic applications, as seen in studies involving the fluorination of various substrates. Mao et al. (2014) report on the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce key intermediates for the synthesis of refrigerants, demonstrating the utility of fluorinated compounds in industrial chemistry (Mao, Wang, Ma, Zhang, Du, Qin, Kang, & Lu, 2014).
Corrosion Inhibition
Verma et al. (2018) explore the use of melamine derivatives, which could be related to the chemical family of this compound, as corrosion inhibitors for mild steel in acidic solutions. Their findings reveal the potential of fluorinated compounds in protecting industrial materials against corrosion (Verma, Haque, Ebenso, & Quraishi, 2018).
Synthetic Routes and Building Blocks
The compound serves as a key intermediate in the synthesis of various important molecules. Luo et al. (2008) developed a novel synthetic route to obtain 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate for the production of Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. This showcases the importance of fluorinated compounds in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFPQPRIGAJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)



![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)


![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)
